Bis(4-methoxyphenyl)phosphinic chloride CAS number
Bis(4-methoxyphenyl)phosphinic chloride CAS number
Bis(4-methoxyphenyl)phosphinic Chloride (CAS 20434-06-4): A Comprehensive Technical Guide for Advanced Synthesis and Polymer Chemistry
Executive Summary
In advanced materials science and complex active pharmaceutical ingredient (API) development, the strategic selection of organophosphorus building blocks dictates the thermal, electronic, and physical properties of the final macromolecule. Bis(4-methoxyphenyl)phosphinic chloride (CAS 20434-06-4) serves as a highly specialized electrophilic reagent. Driven by the potent electron-donating capacity of its dual p-methoxy substituents, this compound exhibits finely tuned reactivity compared to standard diphenylphosphinic chlorides. This whitepaper provides a rigorous, field-proven guide to its physicochemical profile, synthesis methodologies, and downstream applications in hyperbranched polymers and flame-retardant materials.
Physicochemical Profile & Structural Rationale
The utility of bis(4-methoxyphenyl)phosphinic chloride stems directly from its molecular architecture. The methoxy (-OCH₃) groups act as strong electron-donating groups (EDGs) via resonance, which increases the electron density around the central phosphorus atom. This electronic modulation slightly attenuates the electrophilicity of the P-Cl bond, allowing for highly controlled, chemoselective nucleophilic attacks during step-growth polymerizations or protecting-group installations[1].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | Bis(4-methoxyphenyl)phosphinic chloride |
| CAS Registry Number | 20434-06-4 |
| Precursor CAS Number | 20434-05-3 (Bis(4-methoxyphenyl)phosphinic acid)[2] |
| Molecular Formula | C₁₄H₁₄ClO₃P[3] |
| Molecular Weight | 296.69 g/mol |
| Key Structural Features | Dual p-methoxy aromatic rings; highly reactive P-Cl bond |
| Primary Reactivity | Moisture-sensitive; undergoes rapid nucleophilic substitution |
Mechanistic Pathways & Downstream Applications
The incorporation of the aryl phosphine oxide moiety into polymer backbones fundamentally alters their performance characteristics. When bis(4-methoxyphenyl)phosphinic chloride is utilized to synthesize AB₂ monomers for hyperbranched poly(arylene ether phosphine oxide)s, the resulting polymers exhibit exceptionally high thermal stability and inherent flame resistance[1]. Furthermore, the phosphine oxide group acts as an excellent electron-donating center, facilitating subsequent coordination with metal ions or the formation of robust hydrogen-bonded networks[1].
Caption: Downstream applications of bis(4-methoxyphenyl)phosphinic chloride in materials and synthesis.
Self-Validating Synthesis Protocol
The conversion of bis(4-methoxyphenyl)phosphinic acid to its corresponding chloride must be executed with strict stoichiometric and atmospheric control to prevent the formation of unreactive phosphinic anhydrides. The following protocol utilizes thionyl chloride (SOCl₂) as both the solvent and the halogenating agent, ensuring pseudo-first-order kinetics[1].
Step-by-Step Methodology:
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Reagent Charging: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 55.6 g (0.2 mol) of bis-(4-methoxyphenyl) phosphinic acid (CAS 20434-05-3)[1].
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Halogenation: Slowly introduce 200 mL of anhydrous thionyl chloride (SOCl₂) to the flask at room temperature.
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Causality: Using an overwhelming excess of SOCl₂ prevents the intermolecular condensation of the phosphinic acid into an anhydride, driving the equilibrium entirely toward the chloride derivative[1].
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Thermal Activation: Heat the reaction mixture to 55 °C and maintain this temperature for 1 hour[1].
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Causality: A temperature of 55 °C provides sufficient thermal energy to overcome the activation barrier of the chlorination without prematurely boiling off the SOCl₂ (bp 79 °C), ensuring a controlled and complete reaction.
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Solvent Removal: Elevate the reactor temperature to 80 °C to distill off the bulk of the unreacted thionyl chloride[1].
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Vacuum Purification: Apply a high vacuum (e.g., 0.50 mm Hg) to the system to rigorously remove any trace quantities of SOCl₂, HCl, and SO₂[1].
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Causality: Trace acidic impurities or residual chlorinating agents will severely quench subsequent nucleophilic substitution reactions and degrade target polymer backbones.
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In-Process Quality Control (Self-Validation): Before proceeding to downstream polymerizations, dissolve a 10 mg aliquot of the resulting solid in anhydrous CDCl₃. Perform ³¹P NMR spectroscopy. The complete disappearance of the phosphinic acid signal and the emergence of a distinct, downfield-shifted phosphinic chloride peak confirms quantitative conversion. Additionally, FTIR spectroscopy must reveal the total absence of the broad O-H stretch (typically around 2500–2700 cm⁻¹) to validate batch integrity.
Caption: Workflow for the halogenation of bis(4-methoxyphenyl)phosphinic acid to its chloride derivative.
Handling & Storage Parameters
As an acid chloride derivative, bis(4-methoxyphenyl)phosphinic chloride is highly sensitive to ambient moisture. Hydrolysis back to the phosphinic acid occurs rapidly upon exposure to humid air.
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Storage: Must be stored in tightly sealed, amber glass containers backfilled with ultra-high purity argon or nitrogen. Maintain storage temperatures between 2 °C and 8 °C.
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Handling: All transfers and massing should be conducted within a controlled inert-atmosphere glovebox to preserve the structural integrity of the P-Cl bond prior to deployment in synthesis workflows.
References
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Bis(4-methoxyphenyl)phosphinic chloride CAS:20434-06-4. ChemBuyersGuide. Available at: [Link]
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[1] Synthesis and Characterization of Multicomponent Polyesters via Step-Growth Polymerization. VTechWorks, Virginia Tech (2003). Available at: [Link]
